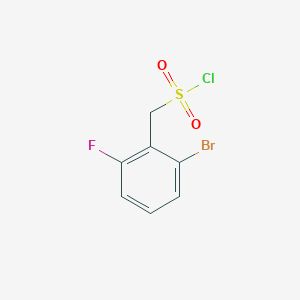

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-6-fluorophenyl)methanesulfonyl chloride” is an organic compound with the CAS Number: 1593442-40-0 . It has a molecular weight of 287.54 . This compound is widely used in chemical synthesis, especially to synthesize biologically active molecules.

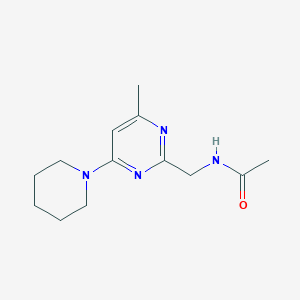

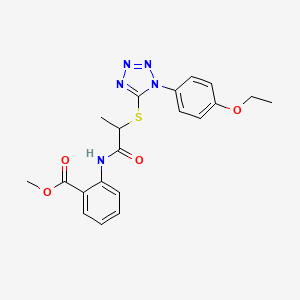

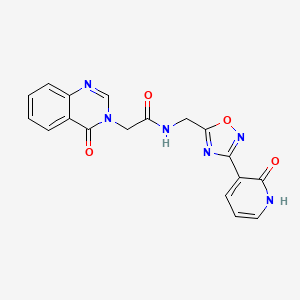

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H5BrClFO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 287.53 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in my web search.Scientific Research Applications

Acceleration of Enzymatic Reactions

- Methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, indicating the potential of sulfonyl compounds in studying enzyme inhibition and reaction mechanisms (Kitz & Wilson, 1963).

Advances in Cross-Coupling Reactions

- A Pd-catalyzed cross-coupling method using methanesulfonamide, which shares a functional group with (2-Bromo-6-fluorophenyl)methanesulfonyl chloride, offers a high-yield, genotoxic impurity-free synthesis route for various compounds, suggesting its utility in creating safer synthetic pathways (Rosen et al., 2011).

Synthesis of Natural Products and Pharmaceuticals

- The ability of bromodifluoro(phenylsulfanyl)methane to undergo Friedel–Crafts-type alkylation indicates the potential of similar sulfonyl chlorides in synthesizing complex organic molecules, including naturally occurring derivatives (Kuhakarn et al., 2011).

Fluorination and Nucleophilic Substitution Reactions

- The combination of methanesulfonyl fluoride with cesium fluoride for selective fluorination of benzyl alcohols showcases the relevance of sulfonyl chlorides in fluorination reactions, providing pathways to synthesize fluorinated organic compounds (Makino & Yoshioka, 1987).

Catalytic Applications and Enantioselective Synthesis

- Iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane demonstrates the potential of sulfonyl chloride derivatives in catalysis and enantioselective synthesis, leading to the creation of enantiopure compounds (Liu et al., 2009).

Properties

IUPAC Name |

(2-bromo-6-fluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFHUFROHPYPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2829018.png)

![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)

![3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)

![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)

![ethyl (5-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2829028.png)